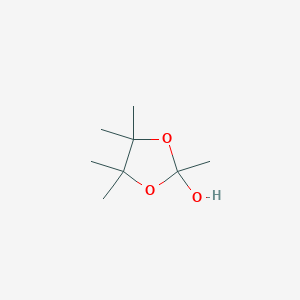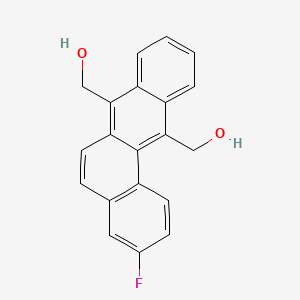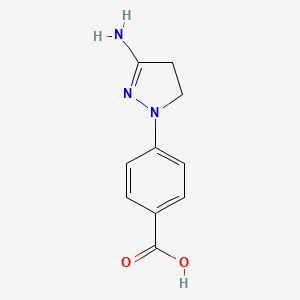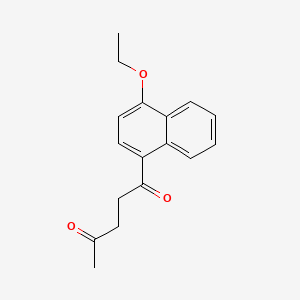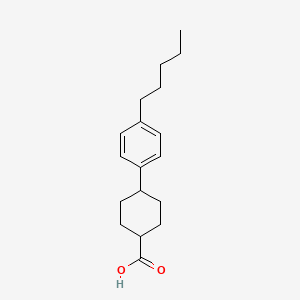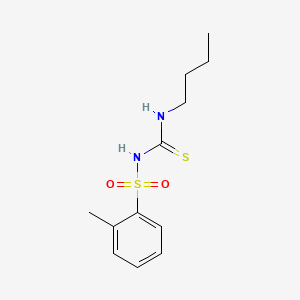
Benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl- is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by a sulfonamide group that is S-linked to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide derivatives often involves the reaction of benzenesulfonyl chloride with appropriate amines. For instance, the preparation of benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl- can be achieved through the reaction of benzenesulfonyl chloride with butylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of benzenesulfonamide derivatives involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various substituted benzenesulfonamides .
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial enzyme systems .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide, N-butyl-: Another benzenesulfonamide derivative with similar structural features but different biological activities.
Thiazolone–benzenesulfonamide: Compounds containing a thiazolone scaffold linked to a benzenesulfonamide group, known for their antibacterial properties.
Uniqueness
Benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX selectively makes it a promising candidate for anticancer therapy .
Propiedades
Número CAS |
76790-54-0 |
|---|---|
Fórmula molecular |
C12H18N2O2S2 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
1-butyl-3-(2-methylphenyl)sulfonylthiourea |
InChI |
InChI=1S/C12H18N2O2S2/c1-3-4-9-13-12(17)14-18(15,16)11-8-6-5-7-10(11)2/h5-8H,3-4,9H2,1-2H3,(H2,13,14,17) |
Clave InChI |
RIJFTBUPOSZXQG-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=S)NS(=O)(=O)C1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14445949.png)

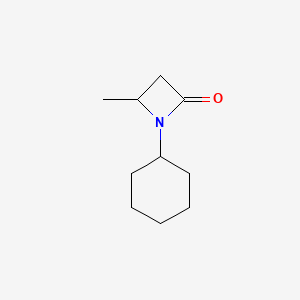
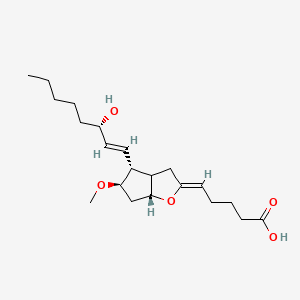
![6-Bromo-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14445982.png)
